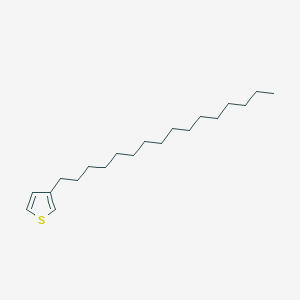

3-Hexadecylthiophene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVZSODZVJPMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119716-70-0 | |

| Record name | Thiophene, 3-hexadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119716-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10377811 | |

| Record name | 3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119269-24-8 | |

| Record name | 3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119269-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hexadecylthiophene and Its Polymeric Analogues

Synthetic Routes for 3-Hexadecylthiophene Monomer

The synthesis of the this compound monomer is a key preliminary step before polymerization. A common and effective method involves a Kumada cross-coupling reaction. This approach utilizes a Grignard reagent, which is coupled with a brominated thiophene (B33073) derivative.

Specifically, the process begins with the formation of a Grignard reagent from 1-bromohexadecane (B154569). This is achieved by reacting 1-bromohexadecane with magnesium turnings in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), often with a crystal of iodine to initiate the reaction. The resulting hexadecylmagnesium bromide is then reacted with 3-bromothiophene (B43185). This cross-coupling step is typically catalyzed by a nickel or palladium complex, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), to yield the final product, this compound. figshare.com The reaction provides a versatile route to various 3-alkylthiophenes by simply changing the starting alkyl halide.

A representative synthesis is as follows:

Grignard Reagent Formation : 1-bromohexadecane is reacted with magnesium metal in anhydrous THF. The mixture is heated to initiate the formation of hexadecylmagnesium bromide.

Cross-Coupling : The prepared Grignard reagent is added to a solution of 3-bromothiophene and a nickel or palladium catalyst in THF.

Workup and Purification : The reaction is quenched, and the product is extracted and purified, typically through column chromatography, to yield pure this compound as a colorless oil. figshare.com

A similar procedure for a related compound, 3-dodecylthiophene, yielded the product at 64%. figshare.com

Polymerization Techniques for Poly(this compound)

The polymerization of 3-alkylthiophenes like this compound is crucial as the polymer's properties are highly dependent on the regularity of the polymer chain. The orientation of the side chains (regiochemistry) affects the polymer's ability to form well-ordered, planar structures, which is essential for efficient charge transport. sigmaaldrich.com The main coupling orientations are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). sigmaaldrich.com High HT-regioregularity leads to improved electronic and photonic properties. wikipedia.orgoptica.org

Metal-catalyzed cross-coupling reactions are the most prevalent methods for synthesizing high-quality, regioregular poly(3-alkylthiophenes), including poly(this compound) (P3HT, though the hexyl derivative is more common, the methods are analogous). These methods offer precise control over the polymer's structure.

Grignard Metathesis (GRIM) polymerization is a widely used, efficient, and scalable method for producing highly regioregular poly(3-alkylthiophenes) at room temperature. sigmaaldrich.commdpi.com The key monomer for this process is 2,5-dibromo-3-alkylthiophene.

The GRIM process involves two main steps:

Monomer Activation : The 2,5-dibromo-3-hexadecylthiophene (B1458937) monomer undergoes a magnesium-halogen exchange (a Grignard metathesis) upon reaction with an alkyl Grignard reagent, such as tert-butylmagnesium chloride. figshare.comorgsyn.org This step creates a mixture of reactive Grignard regioisomers. wikipedia.org

Polymerization : A nickel cross-coupling catalyst, typically Ni(dppp)Cl₂, is added to the solution of the activated monomer. wikipedia.orgorgsyn.org The polymerization proceeds as the catalyst facilitates the coupling of the monomer units. The more sterically hindered Grignard isomer is often not consumed, which contributes to the high regioregularity of the final polymer. wikipedia.orgorgsyn.org

The GRIM method is advantageous because the reagents are readily available, and it avoids the cryogenic temperatures required by other techniques. wikipedia.orgmdpi.com

Table 1: Representative Data for GRIM Polymerization of 3-Alkylthiophenes

| Catalyst | Solvent | Regioregularity (% HT) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Ni(dppp)Cl₂ | THF | >95% | 11,000 g/mol | 1.51 | |

| Ni(dppp)Cl₂ | THF | >98% | Variable | Variable | sigmaaldrich.com |

The McCullough method was one of the first techniques developed to produce structurally homogeneous, head-to-tail coupled poly(3-alkylthiophenes) with nearly perfect regioregularity. sigmaaldrich.comwikipedia.orgoptica.org This method starts with a different monomer, 2-bromo-3-alkylthiophene.

The key steps are:

Lithiating the Monomer : The 2-bromo-3-hexadecylthiophene (B1531471) monomer is selectively deprotonated (lithiated) at the 5-position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at cryogenic temperatures (e.g., -40 °C to -78 °C). sigmaaldrich.com

Transmetalation : The resulting organolithium intermediate is then converted to a more stable organometallic Grignard reagent by reacting it with a magnesium salt, such as magnesium bromide etherate (MgBr₂·Et₂O). sigmaaldrich.com

Polymerization : A nickel catalyst, like Ni(dppp)Cl₂, is added to polymerize the activated monomer, yielding a polymer with 98-100% head-to-tail couplings. sigmaaldrich.com

While effective, the requirement for cryogenic temperatures is a drawback compared to the GRIM method. mdpi.com

Kumada polycondensation, specifically Kumada Catalyst-Transfer Polycondensation (KCTP), is a chain-growth polymerization mechanism that is often operative in both GRIM and McCullough-type syntheses. figshare.com This mechanism is responsible for the "living" character of the polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). figshare.com

In KCTP, the nickel catalyst remains associated with the end of the growing polymer chain. It "walks" along the chain by oxidative addition into the C-Br bond of the incoming monomer, followed by reductive elimination to form a new C-C bond and regenerate the active catalyst at the new chain end. figshare.com This controlled, chain-growth nature enables the creation of well-defined block copolymers and end-functionalized polymers. orgsyn.org The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio. wikipedia.org

Electrochemical polymerization offers an alternative to chemical synthesis methods. In this technique, the polymer is grown directly onto the surface of an electrode from a solution containing the monomer and a supporting electrolyte.

The process typically involves a three-electrode electrochemical cell (working, counter, and reference electrodes). A potential is applied to the working electrode, causing the this compound monomer to oxidize and form radical cations. These reactive species then couple and propagate, forming a polymer film on the electrode surface.

Key features of electrochemical polymerization include:

Direct Film Deposition : It allows for the direct formation of a polymer film on a conductive substrate, which can be advantageous for device fabrication.

Control over Morphology : By varying parameters such as monomer concentration, electrolyte, solvent, and the electrochemical conditions (e.g., potential, scan rate), the morphology and properties of the resulting polymer can be tuned. For instance, using nanoporous templates can produce polymer nanowires.

High Conductivity : Electrochemically synthesized P3HT has been reported to exhibit better electrical conductivity and a higher degree of crystallinity compared to chemically synthesized counterparts.

For example, poly(3-hexylthiophene) nanowires have been synthesized by applying potential cycles between -0.25 V and +2 V in a solution of the monomer and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAHFP) in acetonitrile.

McCullough Method for Regioregular Synthesis

Chemical Oxidative Polymerization (e.g., FeCl₃ Method)

Chemical oxidative polymerization is a prevalent and cost-effective method for synthesizing poly(3-alkylthiophene)s (P3ATs), including P3HDT. rsc.orgredalyc.org The most common oxidant used is anhydrous ferric chloride (FeCl₃). redalyc.orgnih.gov This method involves the direct oxidation of the 3-alkylthiophene monomer, which initiates the polymerization process. kpi.uanih.gov

The reaction is typically carried out by adding the monomer, such as 3-hexylthiophene (B156222), dissolved in a solvent like chloroform (B151607), to a dispersion of FeCl₃. redalyc.orgnih.gov The mixture is stirred at a controlled temperature, often for several hours, to allow the polymer chain to grow. nih.gov The polymerization is then terminated by precipitating the polymer in a non-solvent, such as methanol, which also helps in removing the residual oxidant and unreacted monomers. redalyc.orgnih.gov

The mechanism of FeCl₃-mediated polymerization has been a subject of study, with proposals suggesting it can proceed through either a radical or a radical cation pathway. kpi.uawalshmedicalmedia.comwikipedia.org Some research indicates that the polymerization is most effective when the FeCl₃ is present in a solid state within the reaction mixture, suggesting the reaction occurs at the surface of the catalyst particles. kpi.uawalshmedicalmedia.comwikipedia.org The monomer molecules are thought to coordinate to the iron(III) ions on the catalyst surface, facilitating the oxidation and subsequent coupling. kpi.ua However, the reaction also proceeds in solvents where FeCl₃ is soluble, indicating that a solid surface is not universally required. wikipedia.org The choice of solvent can significantly impact the polymer's final properties; for instance, polymerization in chloroform tends to yield higher molecular weight polymers compared to dichloromethane. redalyc.org

Key parameters influencing the outcome of the polymerization include the monomer-to-oxidant mole ratio, reaction temperature, and time. nih.govkochi-tech.ac.jp For example, increasing the reaction temperature during the polymerization of 3-hexylthiophene in benzene (B151609) from 6 °C to 23 °C was shown to increase monomer conversion from 45% to 88%, though it was also accompanied by the formation of cross-linked gel. kochi-tech.ac.jp

| Parameter | Condition | Effect on Polymerization | Reference |

|---|---|---|---|

| Solvent | Chloroform vs. Dichloromethane | Yields higher molecular weight polymer in chloroform. | redalyc.org |

| Temperature | Increase from 6 °C to 23 °C (in benzene) | Increased monomer conversion (45% to 88%) but also gel formation. | kochi-tech.ac.jp |

| Catalyst State | Solid FeCl₃ | Proposed to be the active oxidant in certain non-polar solvents. | kpi.uawalshmedicalmedia.com |

| Monomer:Oxidant Ratio | Varied (e.g., 1:2.5 to 1:4) | Affects electrical conductivity and yield. | nih.gov |

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a powerful and more environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.nettcichemicals.com This method is advantageous because it avoids the need to prepare organometallic monomer derivatives, reducing the number of synthetic steps and toxic byproducts. researchgate.net

DArP typically involves the palladium-catalyzed reaction of a C-H bond and a C-halogen bond. researchgate.net For the synthesis of poly(3-hexylthiophene) (P3HT), a common starting monomer is 2-bromo-3-hexylthiophene (B1249596). researchgate.nettcichemicals.com The polymerization is facilitated by a catalytic system that includes a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, a base (commonly potassium carbonate, K₂CO₃), and a carboxylic acid additive like neodecanoic acid or pivalic acid. researchgate.netnih.govmdpi.com

Despite its advantages, a challenge in using DArP for monomers like 2-bromo-3-hexylthiophene is the potential for β-defects, which can negatively impact the polymer's properties. researchgate.net However, extensive research has shown that reaction conditions can be fine-tuned to significantly limit these defects and produce P3HT with high regioregularity and properties comparable to those of polymers made by traditional methods. researchgate.net Critical parameters include lowering the reaction temperature, reducing the catalyst amount, and using a bulky carboxylate ligand. researchgate.net Optimized conditions have been reported to yield P3HT with regioregularity as high as 93.5% and molecular weights around 20 kDa. researchgate.net DArP has also been successfully used to synthesize random copolymers, such as by incorporating 3-cyanothiophene units into a P3HT backbone, demonstrating the method's functional group tolerance. nih.govrsc.org

| Component | Example Reagent | Role in Polymerization | Reference |

|---|---|---|---|

| Monomer | 2-bromo-3-hexylthiophene | The repeating unit precursor for the polymer chain. | researchgate.net |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-H/C-Br coupling reaction. | researchgate.netnih.gov |

| Ligand | P(o-OMePh)₃ or Bulky Phosphine Ligands | Stabilizes the palladium catalyst and influences reactivity. | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Activates the C-H bond for coupling. | researchgate.netmdpi.com |

| Additive | Neodecanoic Acid or Pivalic Acid (PivOH) | Acts as a proton shuttle and helps control defects. | researchgate.netnih.govmdpi.com |

Control of Polymerization Parameters and Regioregularity in Poly(this compound) Synthesis

The regioregularity of poly(3-alkylthiophene)s, which describes the arrangement of the side chains along the polymer backbone, is a critical parameter that profoundly influences the material's electronic and optical properties. stanford.edunih.gov A high degree of head-to-tail (HT) coupling leads to a more planar backbone, facilitating better solid-state packing and more efficient charge transport. nih.gov

Several strategies have been developed to control and enhance the regioregularity during synthesis. In chemical oxidative polymerization with FeCl₃, parameters such as reaction temperature, monomer concentration, and the rate of reactant mixing can be adjusted. rsc.org Lowering the temperature and ensuring slow mixing can improve the regioregularity of the resulting polymer. rsc.org Post-polymerization washing with specific solvents can also help to fractionate the polymer and isolate the more regioregular portions. rsc.orgwikipedia.org A novel approach has demonstrated that applying an external electric field during the polymerization of 3-hexylthiophene can significantly improve the regioregularity of the final product. rsc.org

For catalyst-based methods like Grignard Metathesis (GRIM) and Direct Arylation Polymerization (DArP), the choice of catalyst and ligands is paramount. nih.govacs.org In DArP, for instance, using a bulky carboxylic acid ligand and optimizing the reaction temperature have been proven effective in minimizing β-defects, thereby increasing the HT content. researchgate.net A facile strategy to finely tune the regioregularity of P3HT from 90% to 98% was demonstrated by adjusting the molar ratio of two different ligands during direct arylation polycondensation. acs.org

Kumada Catalyst Transfer Polymerization (KCTP) is another preferred method for producing highly regioregular P3HT. beilstein-journals.org In this method, the molecular weight and regioregularity can be precisely controlled by the monomer-to-catalyst ratio and the choice of the nickel catalyst, such as Ni(dppp)Cl₂. beilstein-journals.orgcmu.edu

Synthesis of Block Copolymers and Composites Incorporating Poly(this compound)

Block Copolymers

Integrating P3HDT or its analogues into block copolymers combines the desirable electronic properties of the conjugated block with the properties of other polymer blocks, such as improved mechanical strength or self-assembly capabilities. cmu.edunih.gov Several synthetic strategies exist for creating these advanced materials.

One common method involves synthesizing an end-functionalized P3HT block that can act as a macroinitiator for a second type of polymerization. cmu.educmu.edu For example, a vinyl-terminated P3HT can be synthesized and subsequently converted to a hydroxyethyl-terminated polymer. cmu.edu This hydroxyl group can then be modified to create a bromoester terminus, which serves as an effective macroinitiator for Atom Transfer Radical Polymerization (ATRP) of monomers like acrylates, yielding a well-defined P3HT-b-poly(acrylate) diblock copolymer. cmu.educmu.edu

Another approach is the coupling of two pre-synthesized homopolymers. For instance, P3HT-block-polystyrene (P3HT-b-PS) has been synthesized via a Suzuki coupling reaction between appropriately functionalized P3HT and polystyrene homopolymers. mdpi.com Catalyst-transfer polycondensation also allows for the synthesis of block copolymers by the sequential addition of different monomers. This has been used to create unique structures like P3HT regioblock copolymers, which consist of a highly regioregular block and a regiorandom block of the same 3-hexylthiophene units. rsc.org

Composites

Composites of P3HDT are created by physically blending the polymer with other materials, often at the nanoscale, to generate hybrid materials with synergistic or enhanced properties. A versatile method for preparing these composites is in situ polymerization, where the 3-alkylthiophene monomer is polymerized in the presence of the second component. scielo.org.mxresearchgate.net

This technique has been used to create nanocomposites of P3HT with cadmium sulfide (B99878) (CdS) nanoparticles. scielo.org.mx In this process, pre-synthesized CdS nanoparticles are dispersed in the reaction solvent, and the 3-hexylthiophene monomer is then added and polymerized using FeCl₃. scielo.org.mx This results in a composite material where the CdS nanoparticles are homogeneously distributed within the P3HT matrix. scielo.org.mx Similarly, P3HT has been grafted onto the surface of TiO₂ nanotubes, creating a composite with efficient photoinduced charge transfer, which is promising for solar cell applications. nih.gov

P3HT has also been combined with clays, such as montmorillonite (B579905) (MMT), to form polymer nanocomposites. researchgate.netacs.org These can be prepared by in situ polymerization with the clay or by a solvent casting method where a solution of P3HT is mixed with an organically modified MMT clay. researchgate.netacs.org These composites can exhibit enhanced thermal stability and more ordered polymer crystal structures. acs.org

Advanced Characterization of Poly 3 Hexadecylthiophene Materials

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular vibrations, electronic transitions, and chemical environment of the atoms within the P3HT polymer chain.

FTIR spectroscopy is a powerful tool for identifying the functional groups and confirming the molecular structure of P3HT. The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.

The FTIR spectrum of P3HT exhibits several characteristic peaks that confirm its chemical structure. rsc.org Key absorption bands include those related to the C-H vibrations in the hexyl side chains and the thiophene (B33073) ring. For instance, peaks observed around 2925 cm⁻¹ and 2856 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the aliphatic hexyl groups, respectively. rsc.orgresearchgate.net The presence of the thiophene ring is confirmed by a peak at approximately 1460 cm⁻¹, which corresponds to the C=C asymmetric stretching vibration. rsc.orguobasrah.edu.iq Aromatic C-H stretching in the thiophene ring can be identified by a peak around 1079 cm⁻¹. rsc.org Additionally, the C-S stretching vibration within the thiophene ring is often observed around 823-833 cm⁻¹. mdpi.comnih.gov The rocking CH₂ mode of the hexyl group appears near 722-727 cm⁻¹. mdpi.comnih.gov

Table 1: Characteristic FTIR Peaks of Poly(3-Hexadecylthiophene)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~2925 | Asymmetric C-H stretching (hexyl group) | rsc.orgresearchgate.net |

| ~2856 | Symmetric C-H stretching (hexyl group) | rsc.orgresearchgate.net |

| ~1510 | Asymmetric C=C stretching (thiophene ring) | mdpi.comnih.gov |

| ~1460 | Symmetric C=C stretching (thiophene ring) | uobasrah.edu.iqnih.gov |

| ~1377 | C-H bending (alkyl chain) | nih.govresearchgate.net |

| ~823 | C-S stretching (thiophene ring) | nih.gov |

| ~725 | CH₂ rocking (hexyl group) | mdpi.comnih.gov |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the C=C and C-C stretching modes of the conjugated backbone of P3HT, making it an excellent probe for conformational ordering and crystallinity.

The Raman spectrum of P3HT is dominated by two strong peaks. The most intense mode, typically found around 1448-1452 cm⁻¹, is assigned to the symmetric C=C stretching vibration of the thiophene ring. researchgate.netresearchgate.net The position and width of this peak are sensitive to the degree of planarity and conjugation length of the polymer backbone. acs.org A second prominent peak, located at approximately 1381 cm⁻¹, corresponds to the C-C skeletal stretching mode within the thiophene rings. researchgate.netresearchgate.net Other notable Raman bands include the C-S-C ring deformation at about 730 cm⁻¹ and various C-H bending and C-C stretching modes from the hexyl side chains. researchgate.net Upon doping, the Raman spectrum of P3HT undergoes significant changes, with shifts in the main peaks and the appearance of new bands indicative of the formation of polarons and bipolarons. rsc.orgrsc.org

Table 2: Prominent Raman Peaks of Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1448-1452 | Symmetric C=C stretching (thiophene ring) | researchgate.netresearchgate.net |

| ~1381 | C-C skeletal stretching (thiophene ring) | researchgate.netresearchgate.net |

| ~1208 | C-H bending (alkyl chain) | researchgate.net |

| ~1180 | C-C symmetric stretching | researchgate.net |

| ~730 | C-S-C ring deformation | researchgate.net |

UV-Vis spectroscopy investigates the electronic transitions within the P3HT molecule, primarily the π-π* transitions of the conjugated backbone. The absorption spectrum provides insights into the conjugation length, polymer conformation, and aggregation state in solution and solid films.

In solution, P3HT typically shows a broad absorption band with a maximum (λ_max) around 450 nm, corresponding to the π-π* transition of the polymer chains in a more disordered, coiled conformation. psu.edu In the solid state, or in poor solvents, the formation of more ordered, planar aggregates leads to a red-shift in the absorption spectrum. researchgate.net Well-ordered P3HT films exhibit a structured absorption profile with distinct vibronic shoulders. researchgate.net These are often labeled as 0-0, 0-1, and 0-2 transitions, with the 0-0 peak appearing at approximately 600-607 nm, the 0-1 peak around 550-558 nm, and the 0-2 peak near 520 nm. researchgate.netresearchgate.net The relative intensity of these vibronic peaks, particularly the ratio of the 0-0 to the 0-1 peak, is often used as a measure of the degree of intermolecular order and π-stacking. rsc.org

Table 3: UV-Vis Absorption Bands of Poly(this compound)

| Wavelength (nm) | State | Transition Assignment | Reference |

|---|---|---|---|

| ~450 | Solution (good solvent) | π-π* transition (disordered chains) | psu.edu |

| ~600-607 | Film (ordered) | 0-0 vibronic transition (interchain π-π* stacking) | researchgate.netresearchgate.net |

| ~550-558 | Film (ordered) | 0-1 vibronic transition | researchgate.netresearchgate.net |

| ~520 | Film (ordered) | 0-2 vibronic transition | researchgate.net |

PL spectroscopy measures the light emitted from a material after it has absorbed photons. For P3HT, this technique provides information about the radiative decay of excitons (bound electron-hole pairs) and is sensitive to the polymer's conformation, aggregation, and the presence of quenching species.

The emission spectrum of P3HT is also influenced by its aggregation state. In dilute solutions with a good solvent, where the polymer chains are isolated, the PL spectrum shows a maximum at around 580 nm. researchgate.net In the solid state or in aggregated solutions, the emission is red-shifted due to interchain interactions. researchgate.net A typical PL spectrum for a P3HT film shows a main emission peak around 650 nm and a shoulder at approximately 720 nm. edinst.comedinst.com The photoluminescence quantum yield (PLQY) of P3HT is significantly lower in the solid state compared to in solution, which is attributed to the formation of non-emissive interchain species and efficient exciton (B1674681) migration to quenching sites. researchgate.netnih.gov

Table 4: Photoluminescence Emission of Poly(this compound)

| Wavelength (nm) | State | Emission Assignment | Reference |

|---|---|---|---|

| ~580 | Solution (dilute) | Intrachain singlet exciton emission | researchgate.net |

| ~597 | Solution (aggregated) | Interchain exciton emission | mdpi.com |

| ~650 | Film | 0-0 vibronic emission | edinst.com |

| ~720 | Film | 0-1 vibronic emission | edinst.com |

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure, including the regioregularity, of P3HT. It probes the local chemical environment of ¹H (proton) and ¹³C nuclei.

In ¹H-NMR spectra of P3HT, the chemical shifts of the protons provide clear structural information. The protons on the hexyl side chain typically appear in the upfield region between approximately 0.9 and 2.8 ppm. rsc.orgresearchgate.net Specifically, the methylene (B1212753) protons adjacent to the thiophene ring (α-CH₂) resonate around 2.8 ppm, while the terminal methyl protons (CH₃) are found near 0.9 ppm. The aromatic proton on the thiophene ring appears further downfield. The regioregularity of the polymer, which describes the arrangement of the side chains on the polymer backbone, can be determined from the fine splitting pattern of the α-CH₂ proton signal. researchgate.net

¹³C-NMR provides complementary information. The carbon signals of the hexyl side chain are observed in the range of approximately 14 to 32 ppm. rsc.org The four distinct carbon signals of the thiophene ring in a regioregular P3HT typically appear between 125 and 140 ppm, confirming the head-to-tail coupling of the monomer units. rsc.org

Table 5: Representative NMR Chemical Shifts (δ) for Regioregular P3HT in CDCl₃

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~2.80 | α-CH₂ of hexyl group | researchgate.net |

| ¹H | ~1.70 | β-CH₂ of hexyl group | rsc.org |

| ¹H | ~1.3-1.4 | -CH₂- of hexyl group | rsc.org |

| ¹H | ~0.90 | Terminal -CH₃ of hexyl group | rsc.org |

| ¹³C | ~140 | Cα (substituted) of thiophene | rsc.org |

| ¹³C | ~134 | Cα' (unsubstituted) of thiophene | rsc.org |

| ¹³C | ~130 | Cβ' (unsubstituted) of thiophene | rsc.org |

| ¹³C | ~128 | Cβ (substituted) of thiophene | rsc.org |

| ¹³C | ~31.6 | -CH₂- carbons of hexyl group | rsc.org |

| ¹³C | ~29.4 | -CH₂- carbons of hexyl group | rsc.org |

| ¹³C | ~22.6 | -CH₂- carbon of hexyl group | rsc.org |

| ¹³C | ~14.1 | Terminal -CH₃ of hexyl group | rsc.org |

Photoluminescence (PL) Spectroscopy

Morphological and Structural Elucidation

The performance of P3HT-based devices is highly dependent on the solid-state morphology and crystal structure of the polymer films. Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are crucial for elucidating these features.

Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique for probing the crystalline structure and orientation of P3HT thin films. acs.org P3HT is a semi-crystalline polymer that typically adopts a lamellar packing structure. The diffraction patterns reveal information about the orientation of the polymer chains relative to the substrate. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is often observed and is generally favorable for charge transport in field-effect transistors. acs.orgmdpi.com

The diffraction peaks are indexed to the crystallographic planes. The (h00) diffraction peaks, which appear at low angles (e.g., 2θ ≈ 5.3° for Cu Kα radiation), correspond to the lamellar stacking of the polymer backbones separated by the alkyl side chains. mdpi.comkek.jp This gives an interlayer spacing of about 1.6-1.7 nm. kek.jp The (0k0) peaks, particularly the (020) peak observed at higher angles (2θ ≈ 23-24°), are related to the π-π stacking distance between adjacent polymer chains, which is typically around 0.38 nm. acs.orgresearchgate.net The presence and intensity of these peaks provide a measure of the degree of crystallinity and the quality of the molecular packing. kek.jpresearchgate.net Studies have shown that the crystalline structure can be influenced by factors such as molecular weight and thermal annealing. researchgate.net Nanofocused X-ray scattering studies have also been used to probe the local structure and orientation of crystalline domains within P3HT films. rsc.org

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline structure of materials. In the context of P3HT, XRD is employed to determine the degree of crystallinity, identify crystalline phases, and understand the orientation of the polymer chains. finden.co.uk A specialized version of this technique, Grazing Incidence X-ray Diffraction (GIXD), is particularly suited for analyzing thin films, as it enhances the signal from the surface and near-surface regions while minimizing interference from the substrate. finden.co.ukmalvernpanalytical.com

In GIXD analysis of P3HT thin films, the incident X-ray beam is directed at a very small angle to the film surface. malvernpanalytical.com This geometry allows for the probing of the molecular packing and orientation within the film. For instance, the observation of (h00) diffraction peaks in the out-of-plane direction is indicative of a lamellar stacking of the P3HT chains. mdpi.comresearchgate.net The intensity and sharpness of these peaks provide qualitative information about the degree of crystallinity. mdpi.com Furthermore, the presence of a (010) peak can indicate a more ordered, three-dimensional crystalline structure. researchgate.net

Studies have shown that processing conditions, such as solvent vapor annealing, can significantly influence the crystallinity of P3HT films. mdpi.com For example, annealing with chloroform (B151607) vapor has been observed to increase the intensity of the (100) peak, suggesting an enhancement in the number of crystalline P3HT nanowires. mdpi.com The lamellar spacing and crystallite size can also be determined from the diffraction data, providing a more quantitative understanding of the structural changes. mdpi.com

The orientation of the crystalline domains relative to the substrate is another critical parameter that can be assessed using GIXD. Azimuthal angle scans of specific diffraction peaks, such as the (200) peak, can reveal whether the crystallites have a preferred orientation, which is crucial for efficient charge transport in devices. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. bruker.com It is an invaluable tool for characterizing the surface morphology of P3HT films, revealing features such as nanowires, crystalline domains, and amorphous regions. mdpi.comresearchgate.net The technique can be operated in different modes, such as tapping mode, to minimize damage to the delicate polymer surface. bruker.com

AFM studies on P3HT films have demonstrated the significant impact of processing on surface morphology. For instance, solvent vapor annealing can induce the formation and growth of P3HT nanowire-like structures from an initially amorphous and featureless film. mdpi.com The size and distribution of these crystalline features can be directly visualized and quantified from AFM images. researchgate.net

Beyond topography, advanced AFM modes can provide information on other material properties. For example, PeakForce TUNA (Tunneling AFM) mode can simultaneously map the topography and electrical conductivity of P3HT nanowires, revealing the pathways for charge transport. bruker.combruker.com This capability is crucial for correlating the structural morphology with the electrical performance of the material. nih.gov High-resolution AFM can even probe the local periodicities on the surface, identifying ordered domains with specific lattice structures. csic.es

The following table summarizes representative data obtained from AFM analysis of P3HT films under different conditions:

| Sample Condition | Observed Features | Imaging Mode | Reference |

| Pristine P3HT film | Amorphous and featureless morphology | Tapping Mode | mdpi.com |

| P3HT film after 20 min chloroform vapor annealing | Increased density of crystalline nanowires | Tapping Mode | mdpi.com |

| P3HT organic conductive nanowires | Nanowire structures with varying conductivity | PeakForce TUNA | bruker.com |

| Pristine P3HT film | Nanometric islands with periodic order | High-Resolution AC-Mode | csic.es |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer complementary information about the microstructure of P3HT materials. SEM provides high-resolution images of the surface topography, while TEM can reveal the internal structure, including the morphology of crystalline and amorphous domains. azooptics.comthermofisher.com

SEM is particularly useful for visualizing the large-area surface features of P3HT films and blends. azom.com It can be used to assess the distribution of different components in a blend, such as in P3HT:PCBM (phenyl-C61-butyric acid methyl ester) systems, which are common in organic solar cells. researchgate.net The shape, size, and distribution of the phase-separated domains can be directly observed, providing insights into the effectiveness of material processing. azom.com

TEM, on the other hand, requires the preparation of very thin samples to allow electrons to pass through. thermofisher.com This technique can provide detailed information about the internal nanostructure, such as the arrangement of crystalline lamellae and the presence of defects. azooptics.com In the context of P3HT-based nanocomposites, TEM can be used to visualize the dispersion and intercalation of nanofillers, such as montmorillonite (B579905) clay, within the polymer matrix. acs.org

The combination of SEM and TEM allows for a comprehensive understanding of the material's morphology across different length scales, from the surface features down to the internal nanostructure. azom.com

Microstructural Studies on Film Morphology and Crystallinity

The morphology and crystallinity of P3HT films are critical determinants of their electronic properties and are heavily influenced by processing conditions. rsc.org Techniques like spin coating, drop casting, and blade coating, followed by post-deposition treatments such as thermal or solvent vapor annealing, are employed to control the film's microstructure. nih.govresearchgate.net

The degree of crystallinity in P3HT films is often associated with the planarity of the polymer backbone and the efficiency of chain packing. rsc.org Annealing, for example, can improve the crystallinity of regioregular P3HT films, leading to a more ordered structure. rsc.org This increased order facilitates intermolecular charge hopping, which is essential for high charge carrier mobility.

The formation of fibrillar or nanowire-like structures within the film is a common morphological feature associated with high crystallinity and improved device performance. mdpi.com The density and interconnectivity of these crystalline domains create pathways for efficient charge transport. mdpi.com The substrate on which the film is cast can also play a significant role in determining the final morphology and crystallinity. rsc.org

The relationship between processing, morphology, and electronic properties is complex. For instance, while a higher degree of crystallinity generally leads to better charge transport, the specific orientation of the crystalline domains with respect to the charge transport direction is also crucial. aip.org Therefore, a comprehensive microstructural analysis using a combination of techniques is necessary to optimize the performance of P3HT-based devices.

Thermal Analysis and Stability

Thermal analysis techniques are essential for understanding the temperature-dependent behavior of P3HT, including its stability, phase transitions, and processing window.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. core.ac.uk It is used to determine the thermal stability of materials and to study their decomposition behavior.

For P3HT, TGA curves typically show the onset of decomposition at elevated temperatures. The analysis can reveal a multi-stage degradation process, which may correspond to the loss of the hexadecyl side chains followed by the degradation of the polythiophene backbone. acs.org The presence of additives or fillers can influence the thermal stability of the P3HT matrix. acs.org For example, in nanocomposites with montmorillonite clay, the degradation temperatures have been observed to decrease with increasing clay concentration. acs.org

TGA is a crucial tool for determining the upper temperature limit for the processing and operation of P3HT-based devices, ensuring their long-term stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. qualitest.ae DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). eag.com

In the study of P3HT, DSC provides valuable information about its phase behavior and crystallinity. usherbrooke.ca The DSC thermogram of a semicrystalline polymer like P3HT typically shows a glass transition, followed by an exothermic crystallization peak upon cooling from the melt, and an endothermic melting peak upon heating. usherbrooke.caresearchgate.net

The melting point of P3HT has been shown to be dependent on factors such as molecular weight and the length of the alkyl side chain. researchgate.net DSC studies have also revealed the existence of multiple crystalline forms and complex crystallization kinetics in P3HT. usherbrooke.caresearchgate.net For instance, research has identified both a fast crystallization process that produces more stable crystals with higher melting temperatures, and a slower process that results in less stable crystals. usherbrooke.ca

The degree of crystallinity can be estimated from the enthalpy of fusion measured by DSC, provided that the enthalpy of fusion for a 100% crystalline sample is known. researchgate.net DSC is therefore a key technique for quantifying the effects of processing and additives on the crystallinity of P3HT. researchgate.net

The following table presents typical thermal transition data for P3HT obtained from DSC analysis:

| Thermal Transition | Typical Temperature Range (°C) | Description | Reference |

| Glass Transition (Tg) | ~12 | Transition from a glassy to a rubbery state | usherbrooke.ca |

| Crystallization (Tc) | Varies with cooling rate | Exothermic process of crystal formation from the melt | usherbrooke.ca |

| Melting (Tm) | ~178 - 230 | Endothermic process of crystal melting | usherbrooke.caresearchgate.net |

Molecular Weight and Polydispersity Determination

The molecular weight of a polymer is not a single value but a distribution of different chain lengths. This distribution is characterized by averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values (Mw/Mn) is known as the polydispersity index (PDI), which quantifies the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution. researchgate.net For synthetic polymers, the PDI is a crucial indicator of the polymerization control; step-growth polymerizations typically yield PDI values around 2.0, whereas chain-growth reactions can produce values between 1.5 and 20. researchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like P3HT. researchgate.netshimadzu.de GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. researchgate.netshimadzu.de Larger polymer chains, which have a larger hydrodynamic volume, cannot enter the pores of the gel and thus elute from the column more quickly. Smaller chains, however, can penetrate the pores to varying degrees, leading to a longer retention time. researchgate.net

A detector, commonly a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes from the column. shimadzu.de To determine the molecular weight, the GPC system must be calibrated with polymer standards of known molecular weight, typically narrow-polydispersity polystyrene standards. nih.govcmu.edulcms.cz A calibration curve of log(Molecular Weight) versus retention time is then constructed, allowing the molecular weight distribution of the unknown P3HT sample to be determined. researchgate.netshimadzu.de

For P3HT, common solvents used for GPC analysis include chloroform and chlorobenzene (B131634). avmachado-lab.orgnsf.gov The choice of solvent is critical as it must fully dissolve the polymer without causing degradation. researchgate.net Research has shown that GPC can effectively determine the Mn, Mw, and PDI of P3HT. For instance, studies have reported Mw values for P3HT ranging from a few thousand to over 100,000 g/mol , with PDI values typically between 1.2 and 2.5, reflecting the characteristics of the synthesis method used. researchgate.netfrontiersin.orgnih.govaip.org However, it has been noted that GPC can sometimes overestimate the molecular weight of stiffer polymers like P3HT when calibrated with more flexible polystyrene standards. researchgate.netacs.orgresearchgate.net This is because the stiffer P3HT chains have a larger hydrodynamic volume for a given molecular weight compared to the more flexible polystyrene chains.

Table 1: Representative Molecular Weight Data for P3HT from GPC Analysis

| Sample Description | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| Regioregular P3HT | - | 59,000 | 1.54 | researchgate.net |

| Regioregular P3HT | - | 400,000 | 1.7 | frontiersin.org |

| P3HT with Pyridine Groups | 46,600 | - | 1.2 | nih.gov |

| Regiorandom P3HT | 55,156 | - | 3.22 | rsc.org |

| Commercial P3HT | - | 19,500 | 1.9 | aip.org |

| Low Molecular Weight P3HT | 6,200 | - | - | beilstein-journals.org |

| Brominated P3HT | 5,600 | - | 1.08 | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for polymer characterization that offers distinct advantages over GPC. nih.gov MALDI-TOF MS is a soft ionization technique that can determine the absolute molecular weight of polymer chains with high accuracy and resolution, often allowing for the identification of individual oligomers within a distribution. nih.gov This technique can also provide valuable information about the chemical structure of the polymer, including the mass of the repeating monomer unit and the identity of the end groups. cmu.edu

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix, a small organic molecule that strongly absorbs laser energy. This mixture is then irradiated with a laser pulse, causing the matrix to desorb and ionize, carrying the polymer molecules with it into the gas phase. The ionized polymer chains are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.

MALDI-TOF MS has been successfully used to characterize P3HT, providing insights that complement GPC data. cmu.eduresearchgate.netacs.org Studies have shown that MALDI-TOF MS can reveal the presence of different end-group structures depending on the synthesis method employed. acs.orgbeilstein-journals.org For example, P3HT synthesized via certain methods may have bromine and hydrogen end groups. researchgate.netresearchgate.net Furthermore, comparisons between GPC and MALDI-TOF MS have highlighted that GPC, when calibrated with polystyrene standards, tends to overestimate the molecular weight of P3HT. researchgate.netacs.orgresearchgate.net MALDI-TOF MS, by providing absolute molecular weight values, serves as a crucial tool for validating and correcting GPC measurements. It has been reported that GPC-calculated molecular weights for poly(3-alkylthiophenes) can be 1.2 to 2.3 times higher than those determined by MALDI. acs.orgresearchgate.net

Table 2: Comparison of Molecular Weight Data for P3HT from GPC and MALDI-TOF MS

| Sample | Mn (GPC) (g/mol) | Mn (MALDI-TOF MS) (g/mol) | Notes | Source |

|---|---|---|---|---|

| P3HT1 | 1,500 | 1,400 | Molecular weights are nearly the same for low MW P3HT. | researchgate.net |

| P3HT2 | 5,000 | 3,200 | GPC overestimates molecular weight for higher MW P3HT. | researchgate.net |

| P3HT3 | 10,200 | 7,000 | GPC overestimation increases with molecular weight. | researchgate.net |

| Br-P3HT | 5,600 | - | MALDI-TOF MS confirmed Br-/H- and H-/H- end groups. | researchgate.net |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 548545 |

| Poly(this compound) | 16214535 |

| Chloroform | 6212 |

| Chlorobenzene | 7964 |

| Polystyrene | 6746 |

| Bromine | 24842 |

Fundamental Optoelectronic Properties and Charge Transport Mechanisms in Poly 3 Hexadecylthiophene

Electronic Band Structure and Energy Level Characterization (HOMO, LUMO, Band Gap)

The electronic properties of poly(3-hexylthiophene) (P3HT) are fundamentally defined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy band gap. These parameters are crucial in determining the polymer's potential applications in electronic devices.

The HOMO level of P3HT is typically found to be around -4.9 eV to -5.0 eV. nih.govossila.com However, reported values can range from 4.7 to 5.3 eV depending on the measurement technique and sample preparation. researchgate.net The LUMO level is estimated to be around -3.0 eV. ossila.com The difference between these levels defines the optical band gap of P3HT, which is approximately 1.9 eV to 2.2 eV. nih.govresearchgate.net This band gap corresponds to the energy required to excite an electron from the HOMO to the LUMO, often initiated by the absorption of light. researchgate.net For instance, the optical band gap for regioregular P3HT is about 1.9 eV, while for regiorandom P3HT, it is higher at 2.2 eV. nih.gov The electrical energy band gap, determined from electrochemical measurements, has been reported to be around 1.96 eV. nih.gov

The electronic structure of P3HT is dominated by the π-conjugated system of the polythiophene backbone. The HOMO is associated with the π-bonding orbitals, while the LUMO corresponds to the π-antibonding orbitals. The π to π transition is the primary electronic transition observed in the absorption spectrum of P3HT. acs.org The introduction of dopants can create new energy states within the band gap, such as polarons and bipolarons, which can alter the optical and electronic properties of the material. acs.orgnih.gov

Interactive Data Table: Energy Levels of P3HT

| Property | Value (eV) | Reference |

| HOMO | -4.9 to -5.0 | nih.govossila.com |

| LUMO | ~ -3.0 | ossila.com |

| Optical Band Gap | 1.9 to 2.2 | nih.govresearchgate.net |

| Electrical Band Gap | ~ 1.96 | nih.gov |

Charge Carrier Mobility and Transport Phenomena in Poly(3-Hexadecylthiophene)

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. In P3HT, which is a p-type semiconductor, hole mobility is the dominant form of charge transport. The hole mobility in P3HT can vary significantly, with reported values ranging from 10⁻⁵ cm²/Vs to as high as 0.2 cm²/Vs. researchgate.netiaamonline.org This wide range is attributed to several factors, including the material's regioregularity, molecular weight, film morphology, and the presence of trap states.

The charge transport mechanism in P3HT is often described by a hopping model, where charge carriers move between localized states. mdpi.com At low temperatures, this transport is often thermally activated. iaamonline.org The presence of trap states, which are localized energy states within the band gap, can significantly impede charge carrier movement, leading to lower mobility. aps.org The density of these trap states can be influenced by impurities and structural disorder.

Several techniques are used to measure charge carrier mobility in P3HT, including time-of-flight (TOF), field-effect transistor (FET) measurements, and space-charge limited current (SCLC) analysis. stanford.eduaps.orgaps.org The mobility values obtained can depend on the measurement technique and conditions, such as temperature and electric field. aps.org For instance, the mobility is often observed to be field-dependent. iaamonline.orgaps.org

The mobility of charge carriers in P3HT can also be influenced by the film thickness and the interface with other materials in a device. researchgate.net For example, surface passivation of the gate insulator in a FET can improve molecular ordering and reduce interfacial traps, leading to enhanced mobility. mdpi.com

Interactive Data Table: Hole Mobility in P3HT

| P3HT Type | Mobility (cm²/Vs) | Measurement Technique | Reference |

| Regioregular (rr-P3HT) | up to 0.2 | FET | researchgate.net |

| Regiorandom (rra-P3HT) | 10⁻⁵ to 10⁻⁴ | FET | researchgate.net |

| rr-P3HT | 5.4 x 10⁻⁵ | SCLC | iaamonline.org |

| rr-P3HT | 1.7 x 10⁻⁶ to 9.4 x 10⁻³ | FET | stanford.edu |

Nonlinear Optical Properties and Susceptibility Studies

Poly(3-hexylthiophene) exhibits significant third-order nonlinear optical (NLO) properties, which arise from the delocalized π-electron system along its conjugated backbone. These properties are characterized by the third-order nonlinear susceptibility, χ⁽³⁾. The magnitude of χ⁽³⁾ in P3HT is influenced by factors such as the polymer's regioregularity, molecular weight, and the surrounding environment.

Studies using techniques like third-harmonic generation (THG) and Z-scan have revealed that the χ⁽³⁾ of P3HT can be on the order of 10⁻¹⁰ to 10⁻⁹ esu. aip.orgworldscientific.com The nonlinear absorption of P3HT can switch from saturable absorption to reverse saturable absorption depending on the input intensity. worldscientific.com

The regioregularity of P3HT plays a crucial role in its NLO response. An increase in the head-to-tail coupling ratio leads to a reduction in the optical band gap and a significant enhancement of the third-order nonlinear susceptibility. aip.org This is attributed to the increased conjugation length and more ordered structure in highly regioregular P3HT. For highly regioregular P3HT, the enhancement in χ⁽³⁾ can exceed the scaling law that relates χ⁽³⁾ to the inverse of the band gap energy, suggesting that other factors like the transition dipole moment between excitonic states also play a significant role. aip.org

The fabrication method of P3HT thin films also impacts their NLO properties. For example, drop-casting from an anhydrous chloroform (B151607) solution in an inert atmosphere has been shown to enhance the χ⁽³⁾ value by fourfold compared to other methods, highlighting the importance of controlling the film morphology and minimizing exposure to oxygen and water. researchgate.net

The NLO properties of P3HT have been studied over a wide range of wavelengths. Z-scan measurements from 530 nm to 1600 nm have shown negative nonlinear refraction across the entire range. The nonlinear absorption exhibits regions of two-photon and three-photon absorption, as well as saturable absorption near the linear absorption region. acs.org

Interactive Data Table: Third-Order Nonlinear Susceptibility (χ⁽³⁾) of P3HT

| P3HT Sample | χ⁽³⁾ (esu) | Measurement Technique | Reference |

| Regioregular P3HT film | ~1.41 x 10⁻¹⁰ | Maker fringes | researchgate.net |

| Regioregular P3HT solution | up to 10⁻⁹ | Z-scan | worldscientific.com |

| Regio-controlled P3HT | Varies with regioregularity | THG | aip.org |

Influence of Regioregularity and Molecular Weight on Optoelectronic Performance

The optoelectronic properties of poly(3-hexylthiophene) are profoundly influenced by its regioregularity and molecular weight. These two structural parameters are critical in determining the polymer's ability to self-assemble into well-ordered structures, which in turn dictates its performance in electronic devices.

Regioregularity:

Regioregularity refers to the arrangement of the hexyl side chains on the thiophene (B33073) rings. In highly regioregular P3HT (rr-P3HT), the side chains are predominantly in a head-to-tail configuration, which leads to a more planar polymer backbone. mdpi.com This planarity facilitates strong π-π stacking between adjacent polymer chains, resulting in the formation of crystalline lamellar structures. ntu.edu.tw These ordered domains enhance charge transport, leading to significantly higher hole mobilities in rr-P3HT compared to regiorandom P3HT (rra-P3HT). researchgate.net For instance, the hole mobility of rr-P3HT can be orders of magnitude higher than that of rra-P3HT. researchgate.net

The increased crystallinity in rr-P3HT also affects its optical properties. It leads to a red-shift in the absorption spectrum and a lower optical band gap compared to rra-P3HT. nih.gov For example, the optical band gap of rr-P3HT is around 1.9 eV, while that of rra-P3HT is about 2.2 eV. nih.gov The degree of crystallinity has been shown to decrease significantly as the regioregularity decreases. nih.gov

Molecular Weight:

The molecular weight (Mw) of P3HT also plays a crucial role in its optoelectronic performance. An increase in molecular weight generally leads to an increase in charge carrier mobility. stanford.eduresearchgate.net This is because longer polymer chains can bridge the amorphous regions between crystalline domains, providing a more continuous pathway for charge transport. stanford.edu Studies have shown a clear correlation between increasing molecular weight and higher field-effect mobility. stanford.edu For example, increasing the molecular weight from 3.2 kD to 36.5 kD resulted in an increase in mobility from 1.7 x 10⁻⁶ to 9.4 x 10⁻³ cm²/Vs. stanford.edu

Higher molecular weight P3HT also tends to exhibit a red-shift in its absorption spectrum, indicative of a longer effective conjugation length. researchgate.net However, there can be an optimal molecular weight range for device performance, as very high molecular weights might lead to processing challenges and reduced solubility. rsc.org

Photoinduced Charge Generation and Transfer Processes

The process of photoinduced charge generation in poly(3-hexylthiophene) is fundamental to its application in photovoltaic devices. When a P3HT molecule absorbs a photon with energy equal to or greater than its band gap, an electron is promoted from the HOMO to the LUMO, creating a bound electron-hole pair known as an exciton (B1674681).

In pure P3HT films, charge carrier generation can occur intrinsically. osti.gov This is attributed to the dissociation of excitons into free charge carriers, a process that can be facilitated by interchain interactions. osti.gov When an exciton encounters an interface between adjacent polymer chains, it can dissociate into a polaron pair, which are charge carriers localized on the polymer chains. osti.gov

The efficiency of charge generation and transfer can be significantly enhanced by blending P3HT with an electron acceptor material, such as a fullerene derivative like PCBM, to create a bulk heterojunction. nih.gov In these blends, the interface between the P3HT (donor) and the acceptor provides a driving force for exciton dissociation. Upon reaching this interface, the exciton can undergo ultrafast charge transfer, with the electron moving to the acceptor's LUMO and the hole remaining on the P3HT's HOMO. osti.gov This process is highly efficient and occurs on a sub-picosecond timescale.

Time-resolved spectroscopy techniques, such as time-resolved terahertz spectroscopy, have been instrumental in studying these ultrafast charge transfer dynamics. osti.govresearchgate.net These studies have shown that the addition of an acceptor to P3HT does not necessarily increase the initial number of charge carriers generated within the first few picoseconds, but it significantly enhances the lifetime of these charge carriers by preventing their recombination. osti.gov

The efficiency of charge generation and transfer in P3HT-based systems is also influenced by the morphology of the blend. A well-defined nanoscale phase separation between the donor and acceptor materials is crucial to ensure that excitons are generated close to a dissociating interface and that the separated charges have continuous pathways to the respective electrodes. nih.gov

Furthermore, the incorporation of other nanomaterials, such as molybdenum disulfide (MoS₂) quantum dots, into P3HT fibers has been shown to enhance photoconductivity. rsc.org This is attributed to efficient photo-excited charge generation and transfer from P3HT to the quantum dots. rsc.org

Self Assembly and Morphology Engineering of Poly 3 Hexadecylthiophene Systems

Strategies for Controlling Molecular Ordering and Chain Alignment in Thin Films

Achieving a high degree of molecular order and preferential chain alignment is crucial for optimizing the performance of P3HT-based devices. Several strategies have been developed to manipulate the self-assembly process and engineer the desired morphology in thin films. These strategies can be broadly categorized as follows:

Chemical Modification and Molecular Design: The inherent properties of the polymer itself play a fundamental role in its self-assembly behavior. For instance, the regioregularity of the polymer chain is a critical factor; highly regioregular P3HT exhibits a greater tendency to self-organize into well-ordered crystalline structures. nih.gov Furthermore, the molecular weight of the polymer influences the resulting morphology and charge carrier mobility. nih.gov Low-molecular-weight P3HT tends to form well-defined nanofibrillar structures, while high-molecular-weight P3HT can lead to more interconnected networks, which can be beneficial for charge transport. nih.gov

Surface and Interface Engineering: The properties of the substrate on which the P3HT film is deposited can significantly influence the molecular ordering and orientation of the polymer chains. The use of self-assembled monolayers (SAMs) to modify the surface energy of the dielectric layer in transistors has been shown to be an effective method for controlling the orientation of P3HT chains. aip.org For example, treating a silicon oxide surface with different SAMs can promote either an "edge-on" or "face-on" orientation of the thiophene (B33073) rings relative to the substrate, which has a profound impact on charge transport in the device. aip.orgacs.org

Solution-State Manipulation: The aggregation state of P3HT in solution prior to film deposition can be controlled to influence the final film morphology. Techniques such as sonication and exposure to UV irradiation have been shown to induce the formation of nanofibrillar aggregates in solution, which can then be transferred to the solid state, leading to enhanced charge carrier mobility. mdpi.com Additionally, the use of nucleating agents can facilitate polymer crystallization and influence the size and distribution of crystalline domains. mdpi.com

External Field Application: The application of external fields, such as mechanical strain, can be used to induce uniaxial alignment of P3HT chains. nist.gov Strain-aligned films exhibit anisotropic charge transport properties, with higher mobility observed parallel to the alignment direction. nist.gov This anisotropy is attributed to the preferential alignment of both crystalline domains and the "tie-chains" that connect them. nist.gov

These strategies provide a toolbox for researchers to tailor the morphology of P3HT thin films to meet the specific requirements of different optoelectronic applications.

Impact of Processing Conditions on Film Morphology

The conditions under which a P3HT thin film is fabricated have a profound and often decisive impact on its resulting morphology. Even subtle changes in processing parameters can lead to significant variations in molecular ordering, crystallinity, and domain size, which in turn affect the material's electronic and optical properties.

The choice of solvent for dissolving P3HT is a critical first step in controlling film morphology. The solubility of P3HT and the solvent's boiling point are key parameters that influence the film formation process. nih.gov Solvents with higher boiling points evaporate more slowly, allowing more time for the polymer chains to self-organize into a more ordered state during film casting. nih.gov For instance, using dichlorobenzene (DCB) as a solvent has been shown to result in better P3HT crystallinity compared to chlorobenzene (B131634) (CB), leading to improved device performance in solar cells. mdpi.com The difference in volatility between solvents affects the P3HT crystallite morphology. mdpi.com

Solvent vapor annealing (SVA) is a post-deposition technique where the dried film is exposed to a solvent vapor atmosphere. This process can significantly enhance molecular ordering and crystallinity. mdpi.com The solvent molecules penetrate the polymer film, acting as a plasticizer and increasing the mobility of the polymer chains, which facilitates their rearrangement into more thermodynamically favorable, ordered structures. mdpi.com Studies have shown that SVA can lead to the formation of well-defined nanofibrillar structures and an increase in the degree of crystallinity, as confirmed by techniques like atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXRD). mdpi.comnih.gov The duration of the SVA treatment is a crucial parameter, with longer annealing times generally leading to a higher degree of molecular ordering and improved charge carrier mobility, up to an optimal point. mdpi.com

Thermal annealing , which involves heating the P3HT film to a temperature above its glass transition temperature but below its melting point, is a widely used method to improve film morphology and device performance. mdpi.comnih.gov The increased temperature provides the polymer chains with sufficient thermal energy to overcome kinetic barriers and rearrange into a more ordered, crystalline state. nih.govumons.ac.be This process can lead to an increase in the size of crystalline domains and an improvement in the contact between the polymer and the electrodes in devices. umons.ac.be

The effectiveness of thermal annealing depends on the annealing temperature and time. researchgate.netchalcogen.ro Research has shown that annealing P3HT films at temperatures around 150 °C can significantly enhance the field-effect mobility in transistors. mdpi.comumons.ac.be Morphological studies have demonstrated that thermal annealing increases the crystallinity of the P3HT film. umons.ac.bechalcogen.ro However, excessive annealing temperatures can lead to film degradation or undesirable morphological changes. nih.gov The thermomechanical behavior of P3HT films is also a critical consideration, as thermal annealing can induce shrinkage due to the rearrangement and crystallization of polymer chains. nih.gov

The combination of thermal annealing with other processing techniques, such as the use of processing additives, can have synergistic effects on the final film morphology and charge transport properties. mdpi.com

The method used to deposit the P3HT film from solution onto a substrate plays a pivotal role in determining the resulting morphology.

Spin coating is a common laboratory-scale technique that involves depositing a drop of the polymer solution onto a spinning substrate. The centrifugal force spreads the solution, and the solvent evaporates rapidly, often leading to kinetically trapped, less-ordered structures. researchgate.net The final film thickness is controlled by the spin speed and the solution concentration. researchgate.net While widely used, spin coating may not always yield the most ordered films without subsequent annealing steps.

Meniscus-guided coating techniques, such as dip-coating and blade-coating, are more amenable to large-area and roll-to-roll manufacturing. fau.detandfonline.com These methods involve the controlled deposition of the solution from a moving meniscus. The slower solvent evaporation rate compared to spin coating can allow for better self-organization of the polymer chains. umons.ac.be Dip-coating has been shown to facilitate the self-assembly of P3HT into nanofibrillar lamellar structures, leading to efficient solar cells even without thermal annealing. nih.gov Blade-coating is another meniscus-guided technique that is well-suited for industrial applications, and understanding the fluid dynamics is crucial for controlling the film thickness and uniformity. fau.detandfonline.comresearchgate.net The shearing forces present during these coating processes can also induce a degree of chain alignment. acs.org

The choice of deposition technique, along with the optimization of its parameters (e.g., coating speed, substrate temperature), provides a powerful means to control the morphology and, consequently, the performance of P3HT-based devices. umons.ac.bemdpi.com

Thermal Annealing Processes

Formation and Characterization of Nanostructured Poly(3-Hexadecylthiophene) (e.g., Nanofibrils, Aggregates)

Poly(this compound) exhibits a strong tendency to self-assemble into various nanostructures, most notably nanofibrils and aggregates, both in solution and in thin films. The formation of these structures is driven by the interplay of π-π stacking interactions between the thiophene backbones and solvophobic/solvophilic interactions involving the hexadecyl side chains.

The formation of P3HT nanofibrils can be induced through several methods. In solution, techniques like cooling a hot solution, adding a poor solvent, or applying ultrasonication can promote the aggregation of polymer chains into one-dimensional fibrillar structures. mdpi.com For instance, cooling a P3HT solution in a marginal solvent like m-xylene (B151644) can lead to the formation of crystalline nanofibrils as the solubility of the polymer decreases. mdpi.com Similarly, exposing a P3HT solution to a non-solvent vapor can facilitate π-π stacking and lead to the controlled formation of nanofibers. nih.gov

In thin films, the formation of nanofibrillar morphologies is often observed, especially when using slow solvent evaporation techniques like dip-coating or after post-deposition treatments like solvent or thermal annealing. mdpi.comnih.gov These nanofibrils are essentially crystalline domains where the P3HT chains are highly ordered in a lamellar packing arrangement.

The characterization of these nanostructures is typically performed using a combination of microscopy and scattering techniques.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology of P3HT thin films, revealing the presence and dimensions of nanofibrils and aggregates. mdpi.comnih.govchalcogen.ro

Polarized Optical Microscopy (POM) can be used to observe the birefringent texture of the films, which provides an indication of the degree of molecular ordering and crystallinity. mdpi.comnih.gov

Grazing-Incidence X-ray Diffraction (GIXRD) provides detailed information about the crystalline structure and orientation of the polymer chains within the nanostructures. mdpi.comnih.gov The characteristic (100) diffraction peak is associated with the lamellar packing of the P3HT chains. mdpi.comnih.gov

UV-Vis Absorption Spectroscopy is sensitive to the conformation of the polymer chains. The appearance of a red-shifted shoulder in the absorption spectrum is indicative of the formation of ordered aggregates with strong interchain interactions. mdpi.commdpi.com

The controlled formation of these nanostructures is a key aspect of morphology engineering, as the size, density, and interconnectivity of nanofibrils and aggregates directly impact the electronic properties of the material.

Correlation between Morphology, Charge Transport, and Optoelectronic Properties

A clear and direct relationship exists between the morphology of poly(this compound) thin films and their charge transport and optoelectronic properties. The ability to control the self-assembly and ordering of P3HT chains is paramount for optimizing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Charge Transport: The charge carrier mobility in P3HT is highly anisotropic and is significantly enhanced by increased crystallinity and molecular ordering. nih.govacs.orgacs.org Charge transport occurs primarily through two mechanisms: intrachain transport along the conjugated backbone and interchain hopping between adjacent chains. nih.gov

Crystallinity and Ordering: Highly crystalline films with well-ordered lamellar structures facilitate efficient interchain charge hopping via π-π stacking. umons.ac.beumons.ac.be The formation of extended, interconnected nanofibrillar networks provides continuous pathways for charge carriers, leading to higher mobility. nist.govumons.ac.be In contrast, amorphous or disordered regions act as traps and hinder charge transport, resulting in lower mobility. nih.gov Studies have shown that processing conditions that enhance crystallinity, such as thermal or solvent annealing, lead to a direct increase in charge carrier mobility. mdpi.commdpi.comumons.ac.be For example, the mobility of P3HT films can be increased by several orders of magnitude by inducing the formation of fibrillar structures. umons.ac.be

Chain Alignment: The orientation of the polymer chains relative to the direction of current flow is critical. In OFETs, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient lateral charge transport. acs.org Uniaxial alignment of P3HT chains can lead to anisotropic mobility, with significantly higher values along the alignment direction. nist.gov

Optoelectronic Properties: The morphology of P3HT films also strongly influences their optical absorption and emission characteristics.

UV-Vis Absorption: The degree of molecular ordering affects the electronic structure of the polymer. In well-ordered, aggregated P3HT, strong interchain coupling leads to the appearance of a distinct vibronic structure in the UV-Vis absorption spectrum, with a red-shift in the absorption edge. mdpi.commdpi.comacs.org This red-shift indicates a smaller optical bandgap and improved light absorption in the longer wavelength region of the solar spectrum, which is beneficial for photovoltaic applications. mdpi.commdpi.com

Photoluminescence (PL): The PL emission of P3HT is also sensitive to morphology. In highly ordered films, the increased interchain interactions can lead to PL quenching. acs.orgacs.org In the context of OPV devices, this quenching can be a sign of efficient exciton (B1674681) dissociation at the interface between the donor (P3HT) and acceptor materials, which is a desirable characteristic. acs.org

The table below summarizes the general correlation between key morphological features and the resulting properties.

| Morphological Feature | Impact on Charge Transport | Impact on Optoelectronic Properties |

| High Crystallinity | Increased charge carrier mobility due to efficient interchain hopping. | Red-shifted UV-Vis absorption, improved light harvesting. |